O-phenylhydroxylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-phenylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZUTXLHRTLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870434 | |
| Record name | O-Phenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-21-3 | |
| Record name | O-phenylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectories and Seminal Discoveries in O Phenylhydroxylamine Chemistry
Early Synthetic Endeavors and Initial Academic Characterization of O-Phenylhydroxylamine
The initial forays into the synthesis of this compound were marked by methods that, while foundational, provided the target compound in low yields. tandfonline.com Early reported methods included the reaction of the phenoxide ion with hydroxylamine-o-sulphonic acid and the cleavage of phenyl benzhydroxamate using hydrogen chloride. tandfonline.com These early syntheses were significant in enabling the first academic studies of the compound, also known as phenoxyamine, which has the molecular formula C6H7NO. ontosight.ai
A more convenient and efficient route was later reported, which proceeds via the hydrazinolysis of N-phenoxyphthalimide. tandfonline.comtandfonline.com This method represented a notable improvement in the accessibility of this compound for laboratory investigations. tandfonline.com The fundamental structure of this compound, featuring a phenyl group attached to a hydroxylamine (B1172632) moiety, was identified as key to its reactivity and its utility as a synthetic intermediate. ontosight.ai
Evolution of Mechanistic Understanding in this compound Reactivity
The understanding of this compound's reactivity has evolved significantly from early observations of its rearrangements to detailed theoretical studies of its intermediate species. A classic reaction involving the isomeric N-phenylhydroxylamine is the Bamberger rearrangement, which occurs in the presence of a strong aqueous acid to yield 4-aminophenols. wikipedia.orgscribd.com The mechanism of this rearrangement involves the initial O-protonation of the hydroxylamine, which leads to the formation of a critical nitrenium ion intermediate. wikipedia.org This electrophilic intermediate then reacts with water to form the final aminophenol product. wikipedia.org
Mechanistic studies on the decomposition of the related N-phenylhydroxylamine have provided further insights. For instance, its decomposition to azoxybenzene (B3421426) and aniline (B41778) can be catalyzed by iron(II) and iron(III) ions. rsc.orgrsc.org Kinetic investigations using UV and ESR spectroscopy have shown that this process involves the formation of nitrosobenzene (B162901) and phenylnitroxide radicals as key intermediates. rsc.orgrsc.org The reaction pathways and product ratios are heavily influenced by pH and the concentration of the iron catalysts, which control a sequence of one-electron transfer steps. rsc.orgrsc.org
More recent theoretical investigations have explored the photolysis of phenylhydroxylamine, elucidating the formation of highly reactive oxenium ions and radical intermediates. rsc.org These computational studies suggest that photo-initiation causes an electron donation from the phenyl ring to the N-O σ* orbital, leading to a diradical intermediate that can ultimately form a closed-shell singlet oxenium ion. rsc.org This advanced mechanistic work provides a deeper understanding of the electronic structures and reactivities of the transient species generated from phenylhydroxylamine derivatives. rsc.org
Pivotal Contributions to Synthetic Applications of this compound
This compound has proven to be a valuable reagent in modern organic synthesis, primarily due to its ability to act as a versatile precursor for various functional groups and complex molecules. ontosight.ai One of its significant applications is as a nitrogen source for the transformation of aldehydes into nitriles. nsf.gov This method is particularly effective in aqueous solutions, making it suitable for converting water-soluble substrates like carbohydrates into cyanohydrins in high yields. nsf.govnih.gov The reaction proceeds through an oxime intermediate, followed by the elimination of phenol (B47542). nsf.gov The utility of this transformation is highlighted by its compatibility with various functional groups, including acid-labile ones. nsf.gov
Table 1: Transformation of Aldehydes to Nitriles using this compound Hydrochloride
This table showcases the conversion of various aldehydes to their corresponding nitriles or cyanohydrins using this compound hydrochloride in a buffered aqueous solution. Data derived from studies on the reaction's scope and efficiency. nsf.gov
| Aldehyde Substrate | Reaction Time (hours) | Product | Yield (%) |
| D-Ribose | 12 | D-Ribonitrile | 94 |
| D-Xylose | 12 | D-Xylonitrile | 98 |
| D-Glucose | 48 | D-Gluconitrile | 97 |
| D-Mannose | 24 | D-Mannonitrile | 96 |
| 4-Methoxybenzaldehyde | 8 | 4-Methoxybenzonitrile | 99 |
| Cinnamaldehyde | 48 | Cinnamonitrile | 63 |
| N-Boc-4-piperidine-acetaldehyde | 72 | N-Boc-4-piperidine-acetonitrile | 60 |
Beyond nitrile synthesis, this compound serves as a key building block for heterocyclic compounds. It is used in the synthesis of benzofurans through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. rsc.org For example, it can be condensed with dihydroxyacetophenone to form an oxime ether, which then undergoes rearrangement to yield a benzofuran (B130515) structure, a core motif in various natural products. rsc.org Furthermore, this compound derivatives are employed in the synthesis of N-(9'-Acridinyl)-O-phenylhydroxylamines, which are analogs of DNA intercalating agents. unco.edu This involves a palladium-catalyzed reaction to prepare the O-substituted hydroxylamine, followed by coupling with 9-chloroacridine. unco.edu
Advanced Synthetic Methodologies for O Phenylhydroxylamine and Its Derivatives
Classical and Modern Preparative Routes for O-Phenylhydroxylamine
The synthesis of this compound has evolved from classical stoichiometric reductions to more sophisticated and selective catalytic methods. While methods like the hydrolysis of hydroxamic acids, oximes, or nitrones, and the oxidation of amines exist, the reduction of nitro compounds remains the most efficient and industrially exploited route. mdpi.com Early methods often involved the use of stoichiometric reducing agents like zinc or tin, which, while effective, generate significant waste and can lead to low yields. mdpi.comwhiterose.ac.uk
Modern approaches have increasingly focused on catalytic systems to improve selectivity and efficiency. These catalytic reductions can be broadly categorized based on the hydrogen source and the mode of activation, encompassing catalytic hydrogenation, catalytic transfer hydrogenation, electrocatalysis, photocatalysis, and biocatalysis. mdpi.com
Reduction of Aromatic Nitro Compounds: Mechanistic and Selectivity Considerations
The reduction of aromatic nitro compounds to this compound is a multi-step process that proceeds through a nitrosobenzene (B162901) intermediate. rsc.orgrsc.org The primary challenge lies in halting the reduction at the hydroxylamine (B1172632) stage, as it is readily reduced further to the thermodynamically more stable aniline (B41778). mdpi.com
Selectivity is influenced by several factors, including the choice of catalyst, solvent, additives, and reaction conditions. gychbjb.comrsc.org For instance, certain additives can selectively poison the catalyst surface, preventing the further reduction of the desired hydroxylamine product. mdpi.comrsc.org The reaction pathway can also be directed towards the formation of condensation products like azoxybenzene (B3421426), particularly under certain pH and atmospheric conditions. researchgate.netacs.org
Catalytic Reduction Approaches for this compound
Catalytic reduction strategies offer a more atom-economical and environmentally benign alternative to stoichiometric methods. These approaches utilize a catalyst to facilitate the transfer of hydrogen to the nitro group, enabling the reaction to proceed under milder conditions and with greater control over selectivity. mdpi.com
Hydrogenation using H₂ as a Reductant
Direct catalytic hydrogenation using molecular hydrogen (H₂) is a widely studied method for the synthesis of this compound. mdpi.com Noble metal catalysts, particularly platinum and palladium supported on various materials like carbon, silica, and alumina, are commonly employed. rsc.org
The selectivity of this process is highly dependent on the catalyst, support, and the presence of additives. For example, the use of a Pt/SiO₂ catalyst in the presence of dimethyl sulfoxide (B87167) (DMSO) and an amine like triethylamine (B128534) or n-butylamine can achieve high yields and selectivities for N-phenylhydroxylamine. rsc.org The support material itself can also influence the outcome of the hydrogenation. mdpi.com The key to high selectivity is often the controlled poisoning of the catalyst to inhibit the over-reduction of the hydroxylamine to aniline. mdpi.comrsc.org
| Catalyst | Support | Additive(s) | H₂ Pressure (bar) | Temperature | Yield (%) | Selectivity (%) | Reference |
| Pt | SiO₂ | DMSO, NEt₃ | 1 | Room Temp | 98.8 | 98.8 | rsc.org |
| Pt | C | DMSO, NEt₃ | 1 | Room Temp | 97.2 | 97.2 | rsc.org |
| Pt | Al₂O₃ | DMSO, nBuNH₂ | 1 | Room Temp | 97.0 | 98.8 | rsc.org |
| Pd | SiO₂ | DMSO, NEt₃ | 1 | Room Temp | 15.0 | 15.3 | rsc.org |
| Ru | SiO₂ | DMSO, NEt₃ | 1 | Room Temp | 9.0 | 90.0 | rsc.org |
Catalytic Hydrogen Transfer Systems (e.g., hydrazine (B178648), borohydride (B1222165), alcohols)
Catalytic transfer hydrogenation (CTH) provides an alternative to using high-pressure H₂ gas, employing instead liquid hydrogen donors like hydrazine, sodium borohydride, or alcohols. mdpi.comorgsyn.org This method often offers advantages in terms of operational simplicity and safety.
Hydrazine hydrate, in the presence of catalysts like rhodium on carbon (Rh/C), has been shown to be a highly effective system for the reduction of nitrobenzene (B124822) to N-phenylhydroxylamine in high yield. orgsyn.orggoogle.com The reaction proceeds under mild conditions, typically at room temperature. orgsyn.org
Sodium borohydride is another common hydrogen donor used in CTH. whiterose.ac.ukacs.org Gold nanoparticles stabilized on a polymer-immobilized ionic liquid have demonstrated exceptional efficiency and selectivity in the sodium borohydride-mediated reduction of nitrobenzene to N-phenylhydroxylamine. whiterose.ac.ukacs.org The selectivity of this system can be tuned by the choice of solvent, with water favoring the formation of N-phenylhydroxylamine. acs.org
Alcohols, such as isopropanol, can also serve as hydrogen sources in photocatalytic systems. rsc.org
| Catalyst | Hydrogen Donor | Solvent | Temperature | Yield (%) | Selectivity (%) | Reference |
| Rh/C | Hydrazine hydrate | THF | 25-30°C | 75-85 | - | orgsyn.org |
| AuNP@PPh₂-PIILP | NaBH₄ | Water | 25°C | ~100 | >99 | whiterose.ac.ukacs.org |
| Polymeric Carbon Nitride | Isopropanol | - | - | - | ~80 | rsc.org |
Electrocatalytic and Photocatalytic Synthesis of this compound
Electrocatalytic and photocatalytic methods represent green and sustainable approaches to this compound synthesis, utilizing electricity or light as the driving force. mdpi.com These methods often use water as the proton source, avoiding the need for external reducing agents. mdpi.comrsc.org
In electrocatalysis, the reduction of nitrobenzene occurs at the cathode. The selectivity can be controlled by the electrode material, applied potential, and electrolyte composition. acs.orgbohrium.com For instance, using anthraquinone-2-sulfonic sodium as an electron mediator in an "off-field electrocatalysis" strategy has achieved a high selectivity of 97% for phenylhydroxylamine at over 99% nitrobenzene conversion. rsc.org In-situ FTIR studies have confirmed the reaction pathway proceeds through nitrosobenzene to phenylhydroxylamine and finally to aniline. bohrium.com
Photocatalysis employs semiconductor materials that, upon light irradiation, generate electron-hole pairs capable of driving the reduction of nitroaromatics. mdpi.comrsc.org Hydroxyl-group-modified polymeric carbon nitride has been shown to be an efficient photocatalyst for the selective hydrogenation of nitrobenzene to N-phenylhydroxylamine under visible light, achieving a selectivity of around 80%. rsc.org The reaction can also proceed without a catalyst under certain conditions, where nitroaromatic compounds react with amines in water under light irradiation to form intermediates like phenyl-hydroxylamine. nih.gov
Biocatalytic Approaches to this compound Synthesis
Biocatalysis offers a highly selective and environmentally friendly route to this compound synthesis, utilizing enzymes such as nitroreductases. mdpi.comresearchgate.net These enzymatic reactions typically occur under mild conditions in aqueous media.
A novel nitroreductase, BaNTR1, has been successfully used for the controllable reduction of various nitroaromatics to their corresponding N-arylhydroxylamines with excellent selectivity (>99%). mdpi.comresearchgate.net This biocatalytic system is noteworthy for its ability to maintain high selectivity over extended reaction times without the need for toxic additives. mdpi.comresearchgate.net Another approach involves using a carbon black supported NiFe hydrogenase (Hyd-1) which utilizes H₂ at atmospheric pressure as the reductant without the need for a cofactor. chemrxiv.org This system has been shown to proceed via a N-phenylhydroxylamine intermediate. chemrxiv.orgrsc.org
Non-Catalytic Reduction Methods for this compound
The reduction of nitrobenzene to N-phenylhydroxylamine can be achieved without a catalyst using specific metal-reducing agents. mdpi.comnih.gov A common laboratory-scale method involves the use of zinc dust in the presence of ammonium (B1175870) chloride in an aqueous solution. orgsyn.orgwikipedia.orggoogle.com In this reaction, zinc metal donates electrons to the nitrobenzene, while the ammonium chloride solution acts as a proton donor. mdpi.comnih.gov The reaction is typically vigorous and exothermic, with the temperature rising to 60–65°C. orgsyn.org
Another non-catalytic approach involves using low-valence metals in an electrolyte-containing aqueous solution where the metal reduces the nitro compound. mdpi.com The choice of metal and reaction conditions such as solvent, temperature, and reaction time significantly influence the reduction process. mdpi.comnih.gov For instance, the reduction of nitrobenzene with zinc powder was one of the first methods to produce N-phenylhydroxylamine. nih.gov
It is also possible to carry out the reduction in a mixed solvent system, such as isopropyl alcohol and water, to improve the solubility of nitrobenzene. google.com
Table 1: Non-Catalytic Reduction of Nitrobenzene to Phenylhydroxylamine
| Reducing Agent | Reagents/Conditions | Yield | Reference |
| Zinc Dust | Ammonium Chloride, Water | 62-68% | orgsyn.org |
| Zinc Dust | Isopropyl Alcohol, Water, Ammonium Chloride | Not specified | google.com |
This table summarizes common non-catalytic methods for the synthesis of phenylhydroxylamine from nitrobenzene.
Strategies for Enhancing Selectivity and Minimizing Over-reduction to Anilines
A significant challenge in the synthesis of phenylhydroxylamines is preventing their further reduction to the thermodynamically more stable anilines. mdpi.comresearchgate.net Several strategies have been developed to enhance selectivity.
One key factor is the choice of catalyst and reaction conditions. For instance, in catalytic transfer hydrogenation using hydrazine as a hydrogen source, rhodium on carbon has been shown to be effective for the selective reduction of nitrobenzene to N-phenylhydroxylamine. orgsyn.org The reaction temperature must be carefully controlled, typically between 25–30°C, to avoid over-reduction. orgsyn.org
The use of catalyst modifiers can also significantly improve selectivity. In platinum-catalyzed hydrogenations, the addition of bases like ammonia (B1221849) or aliphatic amines can retard the further conversion of the arylhydroxylamine to the arylamine. google.com The presence of sulfur compounds, such as dimethyl sulfoxide, in combination with a base, has been shown to provide excellent endpoint control and catalyst selectivity. google.com
Solvent selection also plays a crucial role. In some catalytic systems, using water as a solvent can favor the formation of N-phenylhydroxylamine, while switching to ethanol (B145695) can dramatically shift the selectivity towards azoxybenzene. acs.orgncl.ac.uk Furthermore, conducting the reaction under an inert nitrogen atmosphere can promote the direct, irreversible pathway to N-phenylhydroxylamine, whereas the presence of air can lead to competing condensation reactions. acs.org
Recent research has also explored the use of electron mediators, such as anthraquinone-2-sulfonic sodium, in an "off-field electrocatalysis" strategy. This method has achieved high selectivity (97%) for phenylhydroxylamine at over 99% conversion of nitrobenzene, highlighting the potential of electrochemical approaches to control selectivity. rsc.org
Table 2: Strategies for Selective Reduction of Nitrobenzene
| Catalyst/System | Modifier/Solvent | Selectivity for Phenylhydroxylamine | Reference |
| Rhodium on Carbon | Hydrazine/Tetrahydrofuran | High (Isolation as N-acetyl derivative) | orgsyn.org |
| Platinum on Carbon | Ammonia and Dimethyl Sulfoxide | High (selectivity contours mapped) | google.com |
| Gold Nanoparticles | Water | >99% | acs.org |
| Anthraquinone-2-sulfonic sodium | Electrochemical reduction | 97% | rsc.org |
This table highlights different approaches to enhance the selectivity of nitrobenzene reduction to phenylhydroxylamine.
Hydrolysis of Oximes, Hydroxamic Acids, or Nitrones to Yield this compound
This compound can be synthesized through the hydrolysis of various precursors, including oximes, hydroxamic acids, and nitrones. mdpi.com These methods offer alternative pathways that can be advantageous depending on the availability of starting materials.
The hydrolysis of N-aryloxyimides, which can be derived from N-hydroxyphthalimide or N-hydroxysuccinimide, provides a route to aryloxyamines. organic-chemistry.org Similarly, the cleavage of phenyl benzhydroxamate using hydrogen chloride has been reported as a method to produce this compound, although the precursor may not be readily accessible. tandfonline.comscispace.com
Nitrones, which are N-oxides of imines, can also serve as precursors. isca.me They are typically formed by the condensation of an N-substituted hydroxylamine with an aldehyde or ketone. isca.me Subsequent hydrolysis under appropriate pH conditions can yield the corresponding hydroxylamine derivative. mdpi.com
Oxidation of Amines to this compound Precursors
The oxidation of primary and secondary amines presents a potential route for the synthesis of hydroxylamines. mdpi.com For example, primary amines can be selectively oxidized to hydroxylamines using reagents like a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. mdpi.com However, this method faces challenges as the resulting primary hydroxylamines can be further oxidized to nitroso and nitro compounds, often leading to low yields and selectivity. mdpi.comacs.org
The oxidation of aniline, for instance, can lead to a variety of products including N-phenylhydroxylamine (N-hydroxyaniline), nitrosobenzene, and aminophenols. oup.com N-phenylhydroxylamine is a known metabolite of aniline and is highly reactive. oup.com While it can be formed through the N-oxidation of aniline, controlling the reaction to prevent further oxidation or rearrangement remains a significant synthetic challenge. mdpi.comoup.com Some studies have shown that using acidified potassium dichromate as the oxidizing agent for aniline primarily yields nitrobenzene, not phenylhydroxylamine. brainly.com Other research indicates that under certain conditions with H2O2, N-phenylhydroxylamine can be an intermediate in the oxidation of aniline to nitrobenzene or azoxybenzene. rsc.orgacs.org
Alkylation or Arylation of Hydroxylamine for this compound Analogues
The direct alkylation or arylation of hydroxylamine is a fundamental method for producing its O-substituted analogues. mdpi.comnih.gov This nucleophilic substitution reaction involves the hydroxylamine reacting with an electrophilic alkyl or aryl compound. mdpi.comnih.gov
A palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with aryl halides (chlorides, bromides, and iodides) offers a versatile route to O-arylhydroxylamines. organic-chemistry.org This method is particularly useful for preparing compounds that are difficult to access through other means. organic-chemistry.org
Another approach involves the O-alkylation of N-protected hydroxylamines, like tert-butyl N-hydroxycarbamate, with alcohol methanesulfonates, followed by deprotection. organic-chemistry.org The arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts also yields N-aryloxyimides, which can then be hydrolyzed to the desired aryloxyamines. organic-chemistry.org The reaction of butadiene with hydroxylamine and its derivatives in the presence of a palladium catalyst system can produce N- and O-2,7-octadienyl derivatives. researchgate.net
Cycloaddition Reactions in the Context of this compound Synthesis
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving nitrones, are powerful tools in organic synthesis and can be relevant to the synthesis of structures related to this compound. isca.me Nitrones, which can be prepared from phenylhydroxylamine and an aldehyde, act as 1,3-dipoles and can react with alkenes to form isoxazolidines. wikipedia.orgisca.me
While not a direct synthesis of this compound itself, these cycloaddition reactions represent an important application and transformation of phenylhydroxylamine derivatives, leading to complex heterocyclic molecules. isca.mecardiff.ac.uk
Hydrazinolysis of N-Phenoxyphthalimide as a Synthetic Pathway to this compound
A convenient and effective route to this compound involves the hydrazinolysis of N-phenoxyphthalimide. tandfonline.comscispace.comresearchgate.net This method is analogous to the Gabriel synthesis, which is traditionally used to prepare primary amines from alkyl halides via N-alkylation of potassium phthalimide (B116566). wikipedia.orgmasterorganicchemistry.comlibretexts.org
In this variation, N-phenoxyphthalimide is treated with hydrazine (N₂H₄). tandfonline.comscispace.comwikipedia.org The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the desired this compound. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it often proceeds under mild conditions and can provide good yields. tandfonline.comscispace.comchemicalbook.comresearchgate.net For example, a 77% yield has been reported for the hydrazinolysis of N-phenoxyphthalimide. chemicalbook.com
This synthetic pathway offers a more accessible route compared to methods like the hydrogen chloride cleavage of phenyl benzhydroxamate. tandfonline.comscispace.com
Synthesis of N-Alkyl-O-phenylhydroxylamines and Other Substituted Analogues
The introduction of alkyl or other substituents to the nitrogen atom of this compound is crucial for creating a diverse range of derivatives for various applications in chemical synthesis. Methodologies to achieve this transformation include direct catalytic functionalization and the reduction of corresponding oxime ethers.
Palladium catalysis has emerged as a powerful tool for the formation of C-N and C-O bonds, enabling the synthesis of O-substituted hydroxylamines with high efficiency and broad substrate compatibility. These methods are instrumental in constructing the core this compound scaffold and its derivatives.
A significant advancement is the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides (bromides, chlorides, and iodides). organic-chemistry.org Researchers have identified the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, as uniquely effective for this transformation, proceeding smoothly at 80 °C in toluene (B28343) with cesium carbonate as the base. organic-chemistry.org This approach offers good to excellent yields and overcomes the limitations of previous copper-catalyzed systems, such as high catalyst loadings and a restricted substrate scope. organic-chemistry.org The protocol demonstrates wide functional group tolerance, although ortho-substituted aryl halides may require higher temperatures. organic-chemistry.org This methodology has been applied to the synthesis of N-(9'-Acridinyl)-O-phenylhydroxylamines, which starts with the palladium-catalyzed reaction between commercially available aryl bromides and a protected hydroxylamine. unco.edu
Palladium catalysts also facilitate the O-allylic substitution of hydroxylamines using allylic carbonates, which yields linear hydroxylamines. organic-chemistry.org In contrast, iridium-catalyzed reactions tend to produce branched hydroxylamines. organic-chemistry.org Furthermore, palladium complexes have been successfully used in the controlled alkylation of hydroxylamines with butadiene to create N- and O-2,7-octadienyl derivatives. researchgate.net The catalytic system, comprising Pd(acac)₂, Ph₃P, AlEt₃, and CF₃CO₂H in N-methylpyrrolidone, allows for the synthesis of these unsaturated hydroxylamines. researchgate.net
These palladium-catalyzed reactions provide robust and versatile pathways to O-aryl and O-alkyl hydroxylamines, which are valuable precursors for more complex molecules. organic-chemistry.orgorganic-chemistry.org
Table 1: Palladium-Catalyzed Synthesis of O-Substituted Hydroxylamine Derivatives This table summarizes various palladium-catalyzed methods for synthesizing hydroxylamine derivatives, highlighting the diversity of substrates and catalysts.
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(dba)₂ / BippyPhos, Cs₂CO₃ | Hydroxylamines, Aryl Bromides/Chlorides | N-Arylhydroxylamines | Mild conditions (80 °C), broad scope, low catalyst loading. | organic-chemistry.org |
| Pd(acac)₂-Ph₃P-AlEt₃-CF₃CO₂H | Hydroxylamine analogues, Butadiene | N- and O-octadienyl hydroxylamines | Synthesis of unsaturated derivatives in polar solvents. | researchgate.net |
| [Pd(allyl)Cl]₂ / Ligand | N-Substituted hydroxylamines, Allylic carbonates | Linear O-Allylic hydroxylamines | High regioselectivity for the linear product. | organic-chemistry.org |
A reliable route to N-alkyl-O-phenylhydroxylamines involves the chemical reduction of O-phenyloximes. rsc.org O-phenyloximes are readily prepared by reacting a ketone or aldehyde with this compound hydrochloride. researchgate.netnih.gov Subsequent reduction of the oxime's C=N double bond yields the desired N-alkylated product.
Sodium cyanoborohydride (NaBH₃CN) has been proven to be an effective reducing agent for this transformation. rsc.org This reagent selectively reduces the imine functionality of the O-phenyloxime without cleaving the weaker N-O bond, a common challenge in hydroxylamine chemistry. This method provides a direct pathway to the target N-alkyl-O-phenylhydroxylamines. rsc.orgresearchgate.net The versatility of this approach allows for the synthesis of a range of N-alkylated derivatives, depending on the structure of the initial carbonyl compound used to form the O-phenyloxime.
Table 2: Synthesis of N-Alkyl-O-phenylhydroxylamines via O-Phenyloxime Reduction This table illustrates the conversion of O-phenyloximes to their corresponding N-alkylated hydroxylamine products.
| Starting O-Phenyloxime (Structure) | Reducing Agent | Product | Reference |
|---|
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The synthesis of hydroxylamines, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. mdpi.com Traditional methods often involve harsh reagents and produce significant waste. researchgate.netacs.org Modern approaches focus on catalytic systems, renewable resources, and energy-efficient processes.
One sustainable strategy is the catalytic hydrogenation of oximes, which are direct precursors to this compound derivatives. mdpi.com Research has shown that platinum supported on a porous ceria-zirconia solid solution (Pt/CeO₂-ZrO₂) is a highly efficient catalyst for the selective hydrogenation of oximes to hydroxylamines. mdpi.com This system operates under ambient conditions in a green THF:H₂O solvent, achieving high yields and demonstrating excellent atom economy. mdpi.com The catalyst's high activity is attributed to low-temperature hydrogen activation, and it can be recycled multiple times without significant loss of performance. mdpi.com
Electrosynthesis represents another frontier in green chemistry for hydroxylamine production. nih.gov An electrocatalytic strategy using a copper sulfide (B99878) (CuS) catalyst can convert oximes to hydroxylamines. nih.gov This method avoids the need for chemical reducing agents and organic solvents. Mechanistic studies suggest that CuS optimizes the adsorption of reaction intermediates, suppressing the cleavage of the N-O bond and thus leading to high selectivity for the hydroxylamine product. nih.gov Other innovative approaches include a plasma-electrochemical cascade pathway that synthesizes hydroxylamine from ambient air and water, offering a truly sustainable route powered by electricity. researchgate.netcas.cn
Alternative energy sources and reaction conditions also contribute to greener syntheses. Mechanochemical synthesis, which involves grinding solid reactants together, eliminates the need for harmful organic solvents. nih.gov Similarly, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for the preparation of O-phenyl oxime ethers, the precursors for N-alkylated products. researchgate.netnih.gov These methods represent cleaner alternatives to classical solvent-based syntheses that often require prolonged heating. nih.gov
Table 3: Comparison of Traditional and Green Synthetic Approaches for Hydroxylamines/Precursors This table contrasts conventional methods with modern, sustainable alternatives, emphasizing improvements in reagents, conditions, and environmental footprint.
| Feature | Traditional Method | Green/Sustainable Method | Advantage of Green Method | Reference |
|---|---|---|---|---|
| Reagents | Stoichiometric reducing agents (e.g., iron-acid) | Catalytic H₂; Water/Air | Reduces waste, uses abundant resources. | acs.orgmdpi.comcas.cn |
| Catalyst | Homogeneous acids | Heterogeneous catalysts (e.g., Pt/CeO₂-ZrO₂, CuS) | Easy separation and recycling, higher selectivity. | mdpi.comnih.gov |
| Solvents | Organic solvents | Green solvents (e.g., water), solvent-free (mechanochemistry) | Reduced environmental harm and waste. | nih.govmdpi.com |
| Energy Source | Conventional heating (long reaction times) | Ambient conditions, microwaves, electrosynthesis | Lower energy consumption, faster reactions. | nih.govmdpi.comnih.gov |
| Atom Economy | Often low due to by-products | High (e.g., 100% for oxime hydrogenation) | Maximizes incorporation of starting materials into the final product. | mdpi.com |
Reactivity Profiles and Mechanistic Investigations of O Phenylhydroxylamine
Fundamental Reactivity Patterns of O-Phenylhydroxylamine
This compound (Phenoxyamine) exhibits distinct reactivity patterns primarily governed by the functional groups present: the nucleophilic amino group (-NH2) and the phenoxy moiety.
Nucleophilic Reactivity of the Nitrogen Atom in this compound
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in reactions where it attacks electron-deficient centers. A notable example of this reactivity is its use as a nitrogen source in the conversion of aldehydes to nitriles in aqueous media. In this transformation, this compound reacts with aldehydes, including water-soluble substrates like reducing sugars (e.g., D-arabinose, D-xylose, D-glucose), to form the corresponding cyanohydrins in high yields. nih.gov This process highlights the ability of the amino group to engage in nucleophilic addition to carbonyl carbons.
The general mechanism involves the initial nucleophilic attack of the nitrogen on the aldehyde's carbonyl carbon, followed by a series of steps leading to the formation of the nitrile and phenol (B47542) as a byproduct. This method is particularly effective for aqueous-soluble substrates and can also be applied to various hydrophobic aldehydes. nih.gov
Electrophilic Nature and Transformations of this compound
While the nitrogen atom's lone pair confers nucleophilic properties, this compound does not typically function as an electrophile. Electrophilic aminating agents are generally characterized by a nitrogen atom attached to a good leaving group or an electron-withdrawing group, which makes the nitrogen electron-deficient. wikipedia.org this compound lacks these features; instead, the phenoxy group is electron-donating by resonance, further enhancing the nucleophilicity of the amino group. Consequently, transformations where this compound acts as an electrophile are not a characteristic aspect of its chemical behavior.
Radical Reactions and Radical Intermediate Formation from this compound
This compound can undergo radical reactions, primarily through the homolytic cleavage of its weakest bond. The key pathways for radical formation involve the breaking of the O-N or N-H bonds. koreascience.krwikipedia.org
Photochemical studies have shown that the irradiation of this compound in a benzene (B151609) solution at 300 nm results in the homolytic cleavage of the O-N bond. koreascience.kr This bond fission generates a phenoxy radical (C₆H₅O•) and an amino radical (•NH₂). These highly reactive radical intermediates can then engage in various subsequent reactions within a solvent cage, leading to the formation of products such as phenol, p-aminophenol, and o-aminophenol. koreascience.kr This photo-Fries type mechanism is a significant pathway for the transformation of this compound under photochemical conditions. koreascience.kr
The stability of the N-O bond is a critical factor in these reactions. Computational studies have been employed to determine the bond dissociation energy (BDE) for the N-O bond in model O-phenyl hydroxylamines, providing insight into the energy required for homolytic cleavage. wayne.edu
| Computational Method | Calculated BDE (kcal/mol) |
|---|---|
| CBS-QB3 | 58.8 |
| CBS-APNO | 58.6 |
| G4 | 58.1 |
| M06-2X/6-311+G(3df,2p) | 58.4 |
Detailed Mechanistic Studies of this compound Transformations
While this compound undergoes the nucleophilic and radical reactions described above, it is crucial to distinguish its reactivity from that of its structural isomer, N-phenylhydroxylamine. A prominent reaction in the chemistry of arylhydroxylamines is the Bamberger rearrangement; however, its applicability is specific to the N-aryl isomer.
Bamberger Rearrangement: Mechanistic Elucidation via Computational and Experimental Approaches
The Bamberger rearrangement is the acid-catalyzed chemical reaction of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org This reaction is a cornerstone of N-arylhydroxylamine chemistry and has been extensively studied through both experimental and computational methods. The mechanism proceeds via protonation of the hydroxylamine (B1172632), followed by the loss of water to form a nitrenium ion intermediate, which is then attacked by water at the para position of the aromatic ring. savemyexams.com
This transformation is explicitly described for N-phenylhydroxylamine and its derivatives. wikipedia.org There is no scientific literature to support that this compound undergoes the Bamberger rearrangement. The structural arrangement of this compound (C₆H₅-O-NH₂) does not permit the same mechanistic pathway, as it lacks the N-hydroxy-aryl linkage that is the defining structural feature for this specific rearrangement.
The formation of a nitrenium ion (an electrophilic, divalent nitrogen species) is considered a key intermediate in the Bamberger rearrangement of N-phenylhydroxylamine. savemyexams.com The stability and reactivity of this arylnitrenium ion dictate the course of the reaction and the final product distribution.
As this compound does not undergo the Bamberger rearrangement, the formation of a nitrenium ion via the characteristic acid-catalyzed water elimination pathway of N-phenylhydroxylamines is not a relevant mechanistic feature for this isomer. Mechanistic investigations of this compound instead focus on pathways involving nucleophilic attack by the -NH₂ group or homolytic cleavage of the O-N bond, as detailed in section 3.1. nih.govkoreascience.kr
Proton Transfer Mechanisms in Bamberger Rearrangement
The Bamberger rearrangement is a classic reaction in organic chemistry involving the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. nsf.govnih.gov The mechanism is critically dependent on a series of proton transfer steps.
The process begins with the protonation of the N-phenylhydroxylamine molecule (1). While the nitrogen atom is generally more basic than the oxygen, leading to the favored formation of the N-protonated species (2), this pathway is considered unproductive and does not lead to the rearranged product. nih.govnih.gov The key mechanistic step is the O-protonation of the hydroxylamine group to form intermediate (3). nih.govnih.gov
From the O-protonated intermediate (3), the elimination of a water molecule is facilitated, which is often considered the rate-determining step. wikipedia.org This elimination generates a highly reactive nitrenium ion (4). This electrophilic intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium, at the para position of the aromatic ring. nih.govnih.gov A final deprotonation step then yields the 4-aminophenol (B1666318) product (5). nih.gov
However, recent investigations using Density Functional Theory (DFT) calculations have questioned the existence of a free nitrenium ion as a distinct intermediate. wikipedia.org These studies suggest that due to the high nucleophilicity of the surrounding water cluster, a free nitrenium ion may not exist. wikipedia.org An alternative mechanism has been proposed for reactions in acid concentrations greater than 0.50 mol/L, involving a diprotonated species. wikipedia.org This proposed pathway suggests that the reaction proceeds through an aniline (B41778) dication-like transition state, achieving an activation energy that aligns closely with experimental values (calculated at +26.25 kcal/mol versus an experimental value of +24.8 kcal/mol). wikipedia.org The presence of water has also been noted to inhibit the reaction kinetics in certain non-aqueous systems, suggesting it competes in a stage of the rearrangement, possibly by influencing protonation equilibria. cardiff.ac.uk
Oxidation Pathways of N-Phenylhydroxylamine: Formation of Nitrosobenzene (B162901), Nitrobenzene (B124822), and Azoxybenzene (B3421426)
The oxidation of N-phenylhydroxylamine is a significant transformation that leads to several key products, including nitrosobenzene, nitrobenzene, and azoxybenzene. nih.govnih.gov This reactivity is distinct from its isomer, this compound. The oxidation process is complex and can proceed through multiple pathways, often dependent on the specific oxidant and reaction conditions.
In aqueous phosphate (B84403) buffers at physiological pH (6.8-7.4), the degradation of N-phenylhydroxylamine is dependent on the presence of molecular oxygen. nih.govnih.gov The primary product of this oxidation is nitrosobenzene. nsf.govwikipedia.org For instance, treatment with an oxidizing agent like dichromate readily yields nitrosobenzene. nsf.govwikipedia.orggoogle.com
The formation of azoxybenzene is understood to occur via a subsequent condensation reaction between the initially formed nitrosobenzene and a molecule of unreacted N-phenylhydroxylamine. researchgate.netscispace.com Mechanistic studies suggest that this process can be catalyzed by transition metal ions like iron(II) and iron(III). scispace.com These reactions involve one-electron transfer steps and the formation of phenylnitroxide radicals, with the dimerisation step leading to azoxybenzene being a slower, rate-controlling process. scispace.com
The interplay between these pathways is summarized below:
N-Phenylhydroxylamine → Nitrosobenzene (Primary oxidation) nsf.govwikipedia.org
N-Phenylhydroxylamine + Nitrosobenzene → Azoxybenzene (Condensation) researchgate.net
N-Phenylhydroxylamine → Nitrobenzene (Direct oxidation pathway) nih.govnih.gov
Photochemical Cleavage and Radical Precursor Formation from O-Alkyl-N-acyl-N-phenylhydroxylamines
O-Alkyl-N-acyl-N-phenylhydroxylamines serve as effective photochemical precursors for generating alkoxy radicals under mild conditions. nih.gov Upon irradiation with ultraviolet light (typically ≥254 nm), these compounds undergo specific bond cleavage events that lead to the formation of highly reactive radical intermediates. nsf.govwikipedia.org
The fundamental photochemical process for O-alkyl-N-acyl-N-phenylhydroxylamines is the homolytic cleavage of the relatively weak N-O bond. nsf.govnih.gov Theoretical analysis using time-dependent density functional theory confirms that this N–O bond scission occurs from the singlet excited state upon direct photolysis. nsf.govnih.gov This cleavage is an efficient process that results in the formation of a singlet caged radical pair, consisting of an alkoxy radical and an acylaminyl radical. nsf.govwikipedia.org The nature of the N-acyl substituent can influence the efficiency of radical generation. nsf.gov
Once the caged alkoxy and acylaminyl radical pair is formed, its subsequent fate is highly dependent on the solvent environment. nsf.govwikipedia.org Two primary, competing pathways are observed: in-cage recombination and cage escape.
In-Cage Recombination: The radical pair can recombine within the solvent cage before diffusing apart. This process leads to photorearrangement products, where the alkoxy group migrates to the ortho or para position of the phenyl ring. nsf.govwikipedia.org
Cage Escape: The radicals can diffuse out of the solvent cage into the bulk solution. nsf.gov In the absence of efficient hydrogen donors, these "free" radicals can undergo fragmentation. For example, photolysis of O-benzyl-N-benzoyl-N-phenylhydroxylamine yields fragmentation products such as benzyl (B1604629) alcohol, benzanilide, and benzaldehyde. wikipedia.org In hydrogen-donating solvents, the cage-escaped radicals preferentially abstract hydrogen atoms from the solvent, leading exclusively to fragmentation products. nih.gov
The generated alkoxy radicals can also be trapped by other molecules. For instance, in the presence of bromotrichloromethane, a known bromine atom donor, the photolytically generated alkoxy radical can be trapped to form a new bromo-functionalized compound. nih.gov
Table 1: Products from the Photolysis of O-Benzyl-N-benzoyl-N-phenylhydroxylamine in Different Solvents An interactive data table based on research findings.
| Solvent | Product Type | Major Products | Pathway |
|---|---|---|---|
| Benzene | Rearrangement & Fragmentation | o/p-Alkoxy-benzanilides, Benzyl alcohol, Benzanilide | In-cage recombination and Cage escape |
| Methanol (B129727) | Fragmentation | Benzyl alcohol, Benzanilide | Cage escape and H-abstraction |
| Toluene (B28343) | Fragmentation | Benzyl alcohol, Benzanilide | Cage escape and H-abstraction |
Nucleophilic Attack on Carbonyl Compounds: N-Attack vs. O-Attack Mechanisms
This compound (C₆H₅ONH₂) is an ambident nucleophile, possessing two potential sites for reaction: the nitrogen atom and the oxygen atom. When reacting with electrophilic carbonyl compounds, the reaction typically proceeds via nucleophilic attack from the more nucleophilic site.
For hydroxylamine derivatives, the reaction with aldehydes and ketones generally proceeds through a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. msu.edu This "N-attack" is favored due to the greater nucleophilicity of the nitrogen lone pair. The mechanism begins with the addition of the amine to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
While O-attack is theoretically possible, N-attack is the well-established and dominant pathway for the formation of oxime-type products from hydroxylamines and carbonyls. nih.govmsu.edu Research on the reaction of this compound hydrochloride with various aldehydes, including reducing sugars, demonstrates a process that proceeds via the amino group. nsf.govnih.gov The initial product is an oxime or a related intermediate, which under certain conditions can be further transformed. For example, the reaction can be used to convert aldehydes into nitriles, a process that relies on the initial formation of an aldoxime intermediate followed by elimination. nsf.govnih.gov
The nucleophilic addition of the nitrogen atom of this compound to a carbonyl carbon results in the formation of a tetrahedral intermediate. libretexts.orgscielo.br This intermediate, often a zwitterion (or its protonated/deprotonated form depending on the pH), is a key species in the reaction mechanism. scielo.br
The stability of the T± intermediate can be influenced by factors such as hydrogen bonding. scielo.br Following its formation, the tetrahedral intermediate is typically unstable and readily eliminates a molecule of water to form the final, more stable C=N double bond of the O-phenyl oxime product. nih.govmsu.edu This dehydration step is often the driving force for the reaction and is usually acid-catalyzed. msu.edu
Table 2: Transformation of Aldehydes using this compound Hydrochloride An interactive data table showing yields of resulting cyanohydrin products from various reducing sugars.
| Aldehyde Substrate (Reducing Sugar) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|
| D-Ribose | 12 | Corresponding Cyanohydrin | 100 |
| D-Xylose | 12 | Corresponding Cyanohydrin | 81 |
| D-Lyxose | 12 | Corresponding Cyanohydrin | 93 |
| D-Arabinose | 12 | Corresponding Cyanohydrin | 91 |
| 2-Deoxy-D-ribose | 24 | Corresponding Cyanohydrin | 96 |
| D-Glucose | 48 | Corresponding Cyanohydrin | 97 |
| D-Galactose | 48 | Corresponding Cyanohydrin | 63 |
| D-Mannose | 48 | Corresponding Cyanohydrin | 85 |
pH-Rate Profiles and Rate-Determining Steps in Carbonyl Adduct Formation
The reaction of this compound with carbonyl compounds, particularly aromatic aldehydes, to form nitrones (the corresponding carbonyl adducts) displays a unique reactivity profile when compared to other nitrogen nucleophiles of similar basicity. Mechanistic investigations have revealed that the formation of the tetrahedral intermediate and its subsequent dehydration are highly dependent on the pH of the reaction medium.
Detailed Research Findings
Detailed kinetic studies on the reaction between this compound and various substituted benzaldehydes have demonstrated that the pH-rate profile does not exhibit the characteristic break often seen with other amines. rsc.org This break typically signifies a change in the rate-determining step from the initial nucleophilic attack on the carbonyl carbon to the dehydration of the resulting tetrahedral intermediate.
In contrast, the reaction of this compound shows a "type D" pH-rate profile over a wide pH range (approximately 1 to 11). rsc.org This indicates that the dehydration of the dihydroxy intermediate is the sole rate-determining step across this entire pH spectrum. rsc.orgoup.com This observation is attributed to an unusually fast initial attack of the this compound on the carbonyl compound, a phenomenon suggested to arise from a pre-association mechanism. rsc.orgoup.com
The general mechanism involves two principal steps:
Nucleophilic Addition: The initial reversible attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon to form a neutral tetrahedral addition intermediate (a carbinolamine).
Dehydration: The subsequent acid-catalyzed elimination of a water molecule from the tetrahedral intermediate to yield the final nitrone product.
pH-Rate Profile Data
Below is a representative, illustrative data table that reflects the expected pH-rate profile for the reaction of a phenylhydroxylamine with an aromatic aldehyde, where dehydration of the tetrahedral intermediate is rate-limiting across the pH range.
| pH | Relative log(kobs) | Rate-Determining Step |
| 1.0 | Low | Dehydration |
| 2.0 | Increasing | Dehydration |
| 3.0 | Increasing | Dehydration |
| 4.0 | Plateau | Dehydration |
| 5.0 | Plateau | Dehydration |
| 6.0 | Plateau | Dehydration |
| 7.0 | Plateau | Dehydration |
| 8.0 | Decreasing | Dehydration |
| 9.0 | Decreasing | Dehydration |
| 10.0 | Decreasing | Dehydration |
| 11.0 | Low | Dehydration |
This interactive table illustrates the general trend of a "type D" pH-rate profile. The rate increases with acidity at low pH, reaches a plateau in the mid-pH range, and then decreases at higher pH. This entire profile is governed by the acid-catalyzed dehydration of the intermediate.
The initial increase in the rate constant at low pH is due to the specific acid catalysis of the dehydration step. The plateau region represents the point where the concentration of the protonated intermediate is optimal for dehydration. The decrease in the rate at higher pH is a consequence of the reduced concentration of the protonated intermediate, which is necessary for the elimination of water.
This distinct mechanistic behavior underscores the special nucleophilic character of this compound in comparison to other amines in the context of carbonyl addition reactions. oup.com
Applications of O Phenylhydroxylamine in Advanced Organic Synthesis
O-Phenylhydroxylamine as a Nitrogen Source in Organic Transformations
This compound hydrochloride serves as an efficient and practical source of nitrogen for the conversion of aldehydes into nitriles. nih.govnih.gov This transformation is significant in organic synthesis because the nitrile functional group is a key intermediate that can be converted into various other functionalities, including amines, carboxylic acids, esters, and ketones. nih.gov The use of this compound offers a method that can proceed under mild, aqueous conditions, which is advantageous for substrates that are sensitive to harsh reaction environments. nih.gov
The direct conversion of an aldehyde to a nitrile can be effectively achieved using this compound hydrochloride in buffered aqueous solutions. nih.govnih.gov This method avoids the often harsh conditions or metal catalysts required by other synthetic routes. nih.gov The reaction is notable for its applicability to a wide range of aldehyde substrates, highlighting its versatility in modern organic synthesis. nih.govnih.gov
The reaction mechanism for the conversion of aldehydes to nitriles using this compound proceeds through the formation of an oxime intermediate. nih.gov Initially, the aldehyde reacts with this compound to form this intermediate. The progress of the reaction can be monitored by observing the disappearance of the oxime signals in analytical spectra, such as ¹H NMR. nih.gov Following the formation of the oxime, a subsequent elimination step occurs, which leads to the final nitrile product. nih.gov A similar mechanistic pathway, involving the formation of an activated oxime ester followed by thermal elimination, has been proposed for related reagents like O-(diphenylphosphinyl)hydroxylamine. missouri.edu
A significant advantage of using this compound is its effectiveness with both water-soluble and water-insoluble substrates. The method has been specifically optimized for aqueous-soluble compounds like carbohydrates, where it facilitates the transformation of reducing sugars into cyanohydrins in high yields. nih.govnih.gov This is particularly useful as cyanohydrins derived from sugars are valuable intermediates in the synthesis of biologically active molecules. nih.gov The reaction has been successfully applied to various monosaccharides and disaccharides. nih.gov
Furthermore, the same reaction conditions are suitable for a variety of hydrophobic aldehydes. nih.govnih.gov The method demonstrates good functional group tolerance, successfully converting aromatic, unsaturated aliphatic, and even substrates with acid-labile protecting groups like a Boc-protected piperidine (B6355638) acetaldehyde (B116499) into their corresponding nitriles. nih.gov
Table 1: Conversion of Hydrophobic Aldehydes to Nitriles using this compound
| Entry | Aldehyde Substrate | Reaction Time (h) | Yield (%) |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | 8 | 99 |
| 2 | Cinnamaldehyde | 24 | 63 |
| 3 | (E)-2-Hexenal | 48 | 58 |
| 4 | N-Boc-4-piperidine-acetaldehyde | 72 | 60 |
| Data sourced from Cheewawisuttichai et al., 2021. nih.gov |
In the context of carbohydrate substrates, the reaction between the reducing sugar (an aldehyde) and this compound hydrochloride in an aqueous solution yields a cyanohydrin. nih.gov A study evaluating various hydroxylamine (B1172632) sources found that this compound was a particularly suitable nitrogen source for this transformation under aqueous conditions, providing a quantitative yield of cyanohydrin from D-ribose. nih.gov In contrast, other reagents like O-benzylhydroxylamine hydrochloride only formed an oxime, while others with poor water solubility resulted in only trace amounts of the desired product. nih.gov The proposed mechanism involves the initial formation of the oxime, which then undergoes further reaction to form the stable cyanohydrin product. nih.gov This process is analogous to the Wohl degradation, a classic carbohydrate chemistry reaction, and the resulting cyanohydrins can be further manipulated, for instance, by eliminating cyanide using a weakly basic resin. nih.govnih.gov
Table 2: Evaluation of Hydroxylamine Sources for Cyanohydrin Formation from D-Ribose
| Entry | Hydroxylamine Source | Yield (%) after 24h |
| 1 | This compound hydrochloride | 100 |
| 2 | O-Benzylhydroxylamine hydrochloride | 0 (Oxime observed) |
| 3 | Hydroxylamine-O-sulfonic acid | 90 |
| 4 | O-(Diphenylphosphinyl)hydroxylamine | Trace |
| 5 | O-(Mesitylsulfonyl)-hydroxylamine | Trace |
| Data sourced from Cheewawisuttichai et al., 2021. nih.gov |
Conversion of Aldehydes to Nitriles via this compound
This compound in the Synthesis of N-Containing Heterocycles
O-substituted hydroxylamines, a class of compounds to which this compound belongs, are valuable precursors for the synthesis of nitrogen-containing heterocycles. These reagents can act as electrophilic aminating agents and facilitate intramolecular cyclization reactions, often without the need for expensive metal catalysts. rsc.org Their ability to participate in reactions that form C–N, N–N, and O–N bonds makes them powerful tools for building the core structures of various heterocyclic systems. rsc.org
The general strategy for using O-substituted hydroxylamines in heterocycle synthesis often involves the initial formation of a more complex intermediate which is primed for a subsequent cyclization step. For instance, a novel and scalable synthesis of O-cyclopropyl hydroxylamines has been developed, which serve as precursors for N-heterocycles. nih.gov In this process, the O-cyclopropyl hydroxylamine intermediates are first N-arylated under metal-free conditions. These N-arylated O-cyclopropyl hydroxamates can then undergo a one-pot cascade reaction involving a missouri.edumissouri.edu-sigmatropic rearrangement, cyclization, and rearomatization to produce structurally diverse substituted tetrahydroquinolines. nih.gov While this example uses an O-cyclopropyl group instead of an O-phenyl group, it illustrates the principle of using an O-substituted hydroxylamine to construct a complex intermediate that subsequently cyclizes to form a nitrogen-containing ring system. nih.gov
Construction of Benzofuran (B130515) Rings via this compound Intermediates
A significant application of this compound and its derivatives in organic synthesis is the construction of the benzofuran scaffold, a core structure in many biologically active compounds. organic-chemistry.org A direct and efficient method involves the reaction of O-arylhydroxylamine hydrochlorides with various ketones in the presence of an acid catalyst. organic-chemistry.orgstrath.ac.uk This process circumvents the need for intermediate steps like oxime ether formation, streamlining the synthesis. organic-chemistry.org
The reaction proceeds through a proposed one-pot sequence involving condensation, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia (B1221849) to yield the benzofuran product. organic-chemistry.org Optimization studies have identified methanesulfonic acid as a highly effective co-acid for this transformation, with optimal conditions typically involving heating in a solvent like THF. organic-chemistry.org This method has demonstrated versatility with both cyclic and acyclic ketones, affording benzofurans in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The practicality of this approach is enhanced by its tolerance to air and moisture, eliminating the need for strictly anhydrous or inert conditions. organic-chemistry.org
Table 1: Synthesis of Benzofuran Derivatives from O-Arylhydroxylamines and Ketones
| O-Arylhydroxylamine | Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound HCl | Cyclohexanone | MsOH, THF, 60°C, 2h | 1,2,3,4-Tetrahydrodibenzofuran | 70 | organic-chemistry.org, strath.ac.uk |
| This compound HCl | Cyclopentanone | MsOH, THF, 60°C, 2h | 6,7-Dihydro-5H-cyclopenta[b]benzofuran | 85 | organic-chemistry.org |
| This compound HCl | Acetone | MsOH, THF, 60°C, 2h | 2-Methylbenzofuran | 75 | organic-chemistry.org |
| 4-Methyl-O-phenylhydroxylamine HCl | Cyclohexanone | MsOH, THF, 60°C, 2h | 8-Methyl-1,2,3,4-tetrahydrodibenzofuran | 81 | organic-chemistry.org |
| 4-Chloro-O-phenylhydroxylamine HCl | Cyclohexanone | MsOH, THF, 60°C, 2h | 8-Chloro-1,2,3,4-tetrahydrodibenzofuran | 65 | organic-chemistry.org |
Data sourced from Contiero et al., Synlett, 2009. organic-chemistry.orgstrath.ac.uk
Intramolecular Cyclization Reactions for N-Hydroxy and N-Oxy Heterocycles
This compound derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, including N-hydroxy and N-oxy structures, through intramolecular cyclization. These reactions often leverage the inherent reactivity of the N-O bond to construct complex ring systems. nih.govnih.gov
One notable strategy involves a base-mediated cyclization of substituted 2-nitrostyrenes, which are proposed to proceed through a nitroso-intermediate. nih.gov This intermediate can then undergo a 1,5-electrocyclization to form a cyclic N-oxy intermediate, which upon further transformation yields N-hydroxyindoles or N-alkoxyindoles if an alkylating agent is present. nih.gov
Another powerful approach is the di-heteroatom organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. nih.gov For instance, N-arylated O-cyclopropyl hydroxamates can undergo a one-pot cascade reaction under basic conditions. This sequence, involving a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and rearomatization, efficiently produces structurally diverse substituted tetrahydroquinolines. nih.gov Gold-catalyzed intramolecular cyclizations of N-tethered enynes also represent a sophisticated method for assembling complex, chiral polycyclic N-heterocycles. rsc.org
Table 2: Examples of Intramolecular Cyclization for N-Heterocycle Synthesis
| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate | 1. t-BuOK; 2. MeI | N-Methoxyindole | N/A | nih.gov |
| N-Aryl-O-cyclopropyl hydroxamate | Base-mediated | Tetrahydroquinoline | N/A | nih.gov |
| N-tethered indole-arylpropargyl substrate | Gold(I) catalyst | Polycyclic N-heterocycle | Up to 93% ee | rsc.org |
ee = enantiomeric excess
Electrophilic Amination and N-Transfer Reactions Utilizing this compound Derived Reagents
Derivatives of hydroxylamine, including this compound, are central to the field of electrophilic amination, a process that forms a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source. wikipedia.orgnih.gov This "umpoled" strategy, where the nitrogen atom acts as an electrophile, is a powerful alternative to traditional nucleophilic amination methods. nih.govwiley-vch.de
Reagents derived from this compound are designed to have an electron-withdrawing group attached to the oxygen, which weakens the N-O bond and enhances the electrophilicity of the nitrogen atom. nih.gov These reagents, such as O-acyl or O-sulfonyl hydroxylamines, can aminate a wide range of nucleophiles, including carbanions, enolates, and organometallic species. wikipedia.orgwiley-vch.de For example, copper-catalyzed electrophilic amination of Grignard reagents and diorganozinc compounds has been achieved using O-acyl hydroxylamines and O-sulfonyloximes. wiley-vch.de These reactions provide access to primary, secondary, and tertiary amines. rsc.org The development of hydroxylamine-derived reagents has been particularly impactful for introducing unprotected amino groups, thereby improving step- and atom-economy by avoiding protection-deprotection sequences. rsc.org
Role in Directed Functionalization Strategies
This compound derivatives play a role in directed functionalization, a strategy that allows for the selective reaction at a specific C-H bond through the influence of a directing group. This approach offers a high degree of control over regioselectivity in complex molecules.
A key example is the use of O-benzyl hydroxylamine in the amination of aryl cuprates, which are generated via directed C-H cupration. wiley-vch.de In this process, a directing group, such as an amide, guides a strong base to selectively deprotonate an ortho C-H bond. The resulting organocuprate intermediate can then be trapped by the electrophilic hydroxylamine derivative to form a new C-N bond at the targeted position. wiley-vch.de This method demonstrates how the electrophilic nature of hydroxylamine reagents can be harnessed within a directed C-H functionalization framework to achieve site-selective amination of arenes. wiley-vch.de
Stereoselective Transformations Mediated by this compound
While the term "mediated" implies a more direct role as a catalyst or chiral auxiliary, which is less commonly documented for this compound itself, its derivatives are utilized as reagents in synthetic sequences that achieve high levels of stereoselectivity. rsc.orgmasterorganicchemistry.com Stereoselective reactions are crucial in modern organic synthesis, favoring the formation of one stereoisomer over others. masterorganicchemistry.com
An important application is in the asymmetric synthesis of complex chiral N-heterocycles. For instance, the gold(I)-catalyzed cycloisomerization of N-tethered enyne substrates, which can be conceptually derived from hydroxylamine precursors, proceeds with high enantioselectivity, achieving up to 93% enantiomeric excess (ee). rsc.org This transformation creates complex, polycyclic structures with defined stereochemistry. Furthermore, the development of enantioselective electrophilic amination reactions often employs chiral catalysts or auxiliaries in conjunction with hydroxylamine-derived aminating agents to produce chiral α-amino carbonyl compounds and other valuable building blocks. wikipedia.orgnih.gov
Utilization in Complex Molecule Synthesis and Late-Stage Functionalization
The methodologies employing this compound and its derivatives are highly valuable in the synthesis of complex molecules and are particularly suited for late-stage functionalization (LSF). nih.govscispace.com LSF involves introducing chemical groups into a molecule at a late stage of the synthetic sequence, which is a powerful strategy in drug discovery for rapidly generating analogues to explore structure-activity relationships (SAR) or to fine-tune the properties of a lead compound. nih.govnih.gov
The synthesis of benzofurans from O-arylhydroxylamines is a prime example of its utility in constructing core scaffolds of complex, biologically active molecules. organic-chemistry.orgorganic-chemistry.org The ability of electrophilic aminating agents derived from hydroxylamine to function under mild conditions and with high functional group tolerance makes them suitable for LSF. scispace.com These reagents can be used to install nitrogen-containing functional groups into intricate molecular architectures without requiring extensive de novo synthesis, thereby accelerating the drug discovery process. nih.gov The reaction of phenylhydroxylamine with aldehydes to form nitrones, which are versatile 1,3-dipolar compounds, further expands its utility in constructing complex heterocyclic systems via cycloaddition reactions. wikipedia.org
Spectroscopic and Structural Elucidation Methodologies for O Phenylhydroxylamine Research
Application of Advanced NMR Spectroscopy for Structural Assignment and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of O-phenylhydroxylamine derivatives and for probing the mechanisms of reactions in which they participate.
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for tracking the formation and consumption of reaction intermediates and products in studies involving this compound. The chemical shifts (δ) of protons and carbon atoms are highly sensitive to their local electronic environment, providing a fingerprint of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for N-Phenylhydroxylamine
| Nucleus | Chemical Shift (δ) in MeOD | Multiplicity / Integration | Assignment |
|---|---|---|---|
| ¹H | 8.63 | brs, 1H | N-OH |
| ¹H | 7.20-7.26 | m, 2H | Aromatic CH |
| ¹H | 7.01-7.04 | m, 2H | Aromatic CH |
| ¹H | 6.88-6.93 | m, 1H | Aromatic CH |
| ¹H | 4.84 | brs, 1H | NH |
| ¹³C | 151.90 | - | C-N |
| ¹³C | 129.47 | - | Aromatic CH |
| ¹³C | 122.11 | - | Aromatic CH |
| ¹³C | 115.10 | - | Aromatic CH |
Data sourced from a study on the reduction of nitroarenes.
Note: This data is for N-phenylhydroxylamine and serves as an illustrative example.
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This two-dimensional experiment identifies protons that are coupled to each other, typically through two or three bonds. For a substituted this compound, COSY would reveal the connectivity of the protons on the aromatic ring, aiding in the assignment of their specific positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This technique is invaluable for assigning the ¹³C signals in the spectrum of an this compound derivative by correlating them to their attached protons.
These techniques, often used in combination, allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of structurally complex this compound derivatives.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the study of this compound, labeling with ¹⁵N can provide detailed information about the fate of the nitrogen atom during a reaction. The ¹⁵N nucleus is NMR-active, and its chemical shift is sensitive to changes in bonding and oxidation state. By tracking the ¹⁵N label, researchers can follow the transformation of this compound into various products, helping to distinguish between different possible reaction pathways. While specific applications to this compound are not extensively documented in readily available literature, the principles of ¹⁵N NMR are well-established for mechanistic studies in related nitrogen-containing compounds.
Mass Spectrometric Approaches to Identify this compound Products and Fragmentation Pathways
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound products and for deducing their structure based on fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that allows for the detection of the protonated molecule, [M+H]⁺, providing a direct measurement of the molecular weight. For example, the ESI-MS data for N-phenylhydroxylamine shows a calculated m/z for [M+H]⁺ of 110.0600 and an observed value of 110.0619, confirming its molecular formula of C₆H₇NO.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. Common fragmentation pathways for organic molecules include alpha cleavage and rearrangements. For this compound, one could anticipate fragmentation pathways involving the cleavage of the O-N bond, the C-O bond, and fragmentation of the aromatic ring. The analysis of these fragmentation patterns can help to confirm the identity of reaction products and to distinguish between isomers.
Table 2: Expected Fragmentation Pathways for this compound
| Fragmentation Process | Neutral Loss | Expected Fragment Ion |
|---|---|---|
| Cleavage of O-N bond | •NH₂ | [C₆H₅O]⁺ |
| Cleavage of C-O bond | •OC₆H₅ | [NH₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Compounds
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and can be used to identify key structural features of this compound and its derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the O-H, N-H, C-O, and N-O stretching vibrations, as well as for the aromatic C-H and C=C bonds. The presence of water in a sample can obscure the O-H stretching region in IR spectra.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-O | Stretching | 1000-1300 |
Electronic Spectroscopy (UV-Vis) for Photophysical and Electronic Structure Studies
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique provides insights into the electronic structure of this compound, particularly the conjugated π-system of the benzene (B151609) ring and the effects of the hydroxylamine (B1172632) substituent.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic ring. The presence of the oxygen and nitrogen atoms with non-bonding electrons (n electrons) may also give rise to n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent environment. These photophysical properties are essential for understanding the electronic structure and potential photochemical reactivity of this compound and its derivatives.
Table 4: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Benzene Ring | 200-280 |
X-ray Crystallography of this compound Derivatives and Co-crystals (where applicable for structural conformation and intermolecular interactions research)
Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. rigaku.comcreative-biostructure.comazom.com This methodology provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as insights into their packing and intermolecular interactions in the solid state. thepharmajournal.comwikipedia.org Despite its power, a comprehensive search of publicly available crystallographic databases and scientific literature indicates a lack of specific, published X-ray crystal structures for the parent this compound or its simple derivatives.
In the absence of experimental data for this compound, the principles of the technique can be discussed in the context of how it would be applied to this class of compounds. The primary goals of such an investigation would be the confirmation of the molecular structure and the detailed analysis of non-covalent interactions that dictate the supramolecular architecture. mdpi.com
For a derivative of this compound, X-ray crystallography would provide an exact molecular geometry. This includes the precise measurement of the C-O-N linkage and the geometry of the hydroxylamine group. The planarity of the phenyl ring and the orientation of the aminoxy substituent relative to it would be unequivocally established.
Furthermore, this technique is crucial for the study of intermolecular interactions. xray.cz The presence of both a hydrogen bond donor (-NH2) and an acceptor (the oxygen and nitrogen atoms) in this compound suggests that hydrogen bonding would be a dominant feature in its crystal packing. aip.orgmdpi.com X-ray diffraction analysis would allow for the precise measurement of hydrogen bond distances and angles, revealing the patterns and dimensionality of the hydrogen-bonding network. Other potential intermolecular interactions, such as π-π stacking of the phenyl rings, could also be identified and characterized. rsc.org
In the context of co-crystals, where this compound or its derivative is combined with another molecular entity (a co-former), X-ray crystallography is indispensable. nih.govmdpi.com It would confirm the formation of a new crystalline phase and elucidate the specific intermolecular interactions, such as hydrogen bonds or halogen bonds, between the this compound derivative and the co-former. thepharmajournal.comiucr.org
To illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment on a hypothetical this compound derivative, a representative data table is presented below.
Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative
This table is for illustrative purposes only, as no published crystallographic data for this compound was found.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₆H₇NO·HX |
| Formula Weight | Varies |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 682.1 |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 150 |
| Refinement | |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Theoretical and Computational Chemistry Studies on O Phenylhydroxylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic structure and the prediction of a wide range of properties. wikipedia.org These methods solve the Schrödinger equation approximately to yield information about molecular geometries, energies, and wavefunctions, which in turn are used to derive chemical reactivity descriptors. nih.gov
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. asrjetsjournal.org DFT is used to study ground-state properties, including molecular structure, vibrational frequencies, and thermochemical data. nih.gov It is also employed to calculate reactivity descriptors such as ionization potential, electron affinity, and electrostatic potential maps, which help in predicting the reactive sites of a molecule. asrjetsjournal.org
While specific DFT studies focused solely on O-phenylhydroxylamine are not extensively detailed in the literature, the methodology has been rigorously applied to its isomer, N-phenylhydroxylamine, providing insights that are methodologically relevant. For instance, studies on N-phenylhydroxylamine have utilized DFT methods like M06-2X with the 6-311++G(d,p) basis set and the CBS-QB3 composite method to re-evaluate the bond dissociation enthalpies (BDEs) of the N–H and O–H bonds. rsc.org These calculations are critical for assessing the molecule's ability to act as a radical scavenger and antioxidant. rsc.orgresearchgate.net The research found that in N-phenylhydroxylamine, the BDE for the O-H bond is consistently lower than that of the N-H bond across different media (gas phase, DMSO, and water), indicating its role as a hydrogen-donating center. rsc.org Such computational approaches could be directly applied to this compound to determine the BDE of its N-H bonds and compare its antioxidant potential to its N-isomer.
DFT calculations can also elucidate the effects of substituents on the aromatic ring on the reactivity of the hydroxylamine (B1172632) moiety. For substituted N-phenylhydroxylamines, DFT has been used to evaluate how electron-donating and electron-withdrawing groups influence the BDEs of the N-H and O-H bonds, which is crucial for designing effective antioxidants. rsc.org
While DFT is powerful for ground-state properties, describing electronically excited states, open-shell systems like diradicals, or situations with significant electron correlation often requires more advanced methods. Multi-Configuration Perturbation Theory, such as the Complete Active Space Second-order Perturbation Theory (CASPT2), is a robust method for such cases. It begins with a multi-configurational self-consistent field (MCSCF) reference wavefunction, which correctly describes the qualitative features of the electronic structure, and then adds dynamical electron correlation using perturbation theory.
This approach is particularly valuable for studying photochemical reactions or processes involving diradical intermediates, which can be relevant in the degradation or reaction pathways of complex organic molecules. However, specific applications of multi-configuration perturbation theory to investigate the excited states or diradical intermediates of this compound are not prominent in existing research literature.
Reaction Pathway Elucidation and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the sequence of elementary steps, including any intermediates and transition states that connect reactants to products. Computational chemistry is an indispensable tool for elucidating these reaction pathways, providing detailed information about the structures and energies of all stationary points along the reaction coordinate.
A pertinent example that illustrates this approach is the theoretical study of the reaction between hydroxylamine (a related parent compound) and phenyl acetate. This study used high-level ab initio calculations to investigate the competing N-acylation and O-acylation pathways. researchgate.net The calculations revealed that the reaction proceeds through a concerted mechanism involving a zwitterionic form of hydroxylamine. researchgate.net The activation free energy barriers (ΔG‡) were computed for different pathways, including uncatalyzed and self-catalyzed routes, showing excellent agreement with experimental values. researchgate.net
For the self-catalyzed reaction, where a second hydroxylamine molecule acts as a proton shuttle, the energy barriers for O- and N-acylation were significantly reduced. researchgate.net The computed barriers provided a clear rationale for the observed product distribution. researchgate.net This type of detailed computational analysis could be applied to reactions of this compound to understand its nucleophilic reactivity and predict reaction outcomes.
| Reaction Pathway | Process | Calculated Barrier (kcal/mol) |
|---|---|---|
| Direct Attack (Uncatalyzed) | O-Attack | 48.6 |
| N-Attack | 49.9 | |
| Catalysis by OH group | O-Acylation | 35.1 |
| N-Acylation | 29.0 | |
| Catalysis by NH2 group | O-Acylation | 28.4 |
| N-Acylation | 24.9 |
Data sourced from a computational study on the reaction of hydroxylamine with phenyl acetate, illustrating the methodology for determining reaction barriers. researchgate.net
Many organic reactions can yield multiple isomers depending on the site of attack (regioselectivity) or the spatial arrangement of the atoms (stereoselectivity). Predicting these outcomes is a major goal of synthetic chemistry and a key application of computational methods. rsc.org
Computational models predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. nih.gov The pathway with the lowest energy barrier is expected to be the dominant one, thus determining the major regioisomer. These predictions can be based on quantum mechanical calculations of reaction intermediates and transition states or on machine learning models trained on large datasets of known reactions. nih.govoptibrium.com For electrophilic aromatic substitution, for example, reactivity descriptors like Fukui functions and calculated atomic charges can indicate the most likely sites for electrophilic attack on the phenyl ring of this compound. nih.gov While these computational tools are generally applicable, specific studies predicting the regioselectivity for reactions involving this compound have not been extensively reported.
Molecular Dynamics Simulations (if applicable to reactivity or interactions in specific environments)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov Unlike quantum chemical calculations that typically focus on stationary points, MD simulations can explore conformational landscapes, study the role of solvent, and model interactions within complex environments like biological systems. rsc.org
MD simulations can be particularly useful for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or a binding site in a protein. nih.gov By simulating the trajectory of the molecule, one can analyze hydrogen bonding patterns, solvation structures, and conformational changes that might influence reactivity. However, the application of molecular dynamics simulations to specifically study the reactivity or environmental interactions of this compound is not well-documented in the current scientific literature.
Conformational Analysis of this compound and its Derivatives
A key technique in conformational analysis is the Potential Energy Surface (PES) scan. q-chem.com This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. By plotting the energy as a function of the dihedral angle, stable conformers (energy minima) and transition states (energy maxima) can be identified. uni-muenchen.de
For this compound, the two critical dihedral angles are:
τ1 (C1-C2-O-N): Defines the orientation of the O-N bond relative to the plane of the phenyl ring.
τ2 (C2-O-N-H): Defines the orientation of the N-H bonds relative to the C-O bond.
Studies on analogous molecules, such as substituted phenols and anilines, indicate that the planarity or non-planarity of such systems is a result of the balance between steric hindrance and electronic effects like conjugation. For this compound, the interaction between the oxygen lone pairs and the phenyl ring's π-system, as well as potential intramolecular hydrogen bonding, are expected to be significant factors in determining the most stable conformations.
A relaxed PES scan can be performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to model the energy profile associated with the rotation around the C-O bond (τ1). researchgate.net The results of such a hypothetical scan would reveal the energetic barriers to rotation and the relative stability of different conformers.
Table 1: Hypothetical Potential Energy Surface Scan Data for C1-C2-O-N Dihedral Angle (τ1) Rotation in this compound
| Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Conformer Description |
| 0 | 2.5 | Eclipsed (Sterically hindered) |
| 30 | 1.0 | Skew |
| 60 | 0.2 | Skew |
| 90 | 0.0 | Perpendicular (Global Minimum) |
| 120 | 0.3 | Skew |
| 150 | 1.2 | Skew |
| 180 | 2.8 | Anti-planar (Sterically hindered) |
Note: This data is illustrative and based on typical energy profiles for similar molecular structures.
The hypothetical data suggests that the most stable conformer would likely have the N-H2 group oriented perpendicular to the phenyl ring, minimizing steric repulsion and optimizing electronic interactions. The energy barriers to rotation would indicate the degree of conformational rigidity at room temperature. Similar analyses would be applied to derivatives of this compound to understand how different substituents on the phenyl ring or the nitrogen atom affect the conformational equilibrium.
Computational Spectroscopic Property Prediction (e.g., NMR coupling constants)
Computational quantum chemistry is a valuable tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) parameters. nih.gov Ab initio and DFT methods can calculate NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. modgraph.co.uk
The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov The prediction of spin-spin coupling constants (J-couplings) is more computationally demanding but provides crucial information about the connectivity and dihedral angles between coupled nuclei. These calculations are typically performed on geometries that have been optimized at a suitable level of theory, such as B3LYP/6-311++G(d,p). researchgate.net
For this compound, predicting the 1H and 13C NMR spectra would involve:
Identifying the lowest energy conformer(s) through conformational analysis.
Performing GIAO calculations on these conformers to obtain chemical shieldings.
Calculating the spin-spin coupling constants between neighboring protons.
If multiple stable conformers exist, computing a Boltzmann-weighted average of their respective NMR parameters.
The predicted coupling constants are particularly sensitive to the molecular geometry. For instance, the vicinal coupling (3JHH) between protons on the phenyl ring depends on the substitution pattern, while couplings involving the amine protons would be highly dependent on the τ2 (C2-O-N-H) dihedral angle and any hydrogen bonding interactions.
Table 2: Hypothetical Predicted 1H-1H NMR Coupling Constants (J-couplings) for this compound
| Coupled Protons | Coupling Type | Predicted Coupling Constant (Hz) |
| Hortho - Hmeta | 3JHH | 7.5 - 8.5 |
| Hmeta - Hpara | 3JHH | 7.0 - 8.0 |
| Hortho - Hpara | 5JHH | < 0.5 |
| Hmeta - Hmeta' | 5JHH | < 0.5 |
| Hortho - Hmeta' | 4JHH | 1.0 - 2.0 |
| C-O-N-H | nJNH | Variable (conformation dependent) |
Note: These values are representative for a substituted benzene (B151609) ring and serve as an illustrative example. Actual values would require specific DFT calculations.
By comparing these computationally predicted values with experimental NMR data, researchers can validate the computed lowest-energy structure and gain a deeper understanding of the molecule's conformational dynamics in solution. researchgate.net
Future Directions and Emerging Research Avenues in O Phenylhydroxylamine Chemistry
Development of Novel Catalytic Systems for Selective Synthesis of O-Phenylhydroxylamine
The selective synthesis of this compound, primarily through the partial reduction of nitrobenzene (B124822), remains a significant challenge in industrial chemistry. The goal is to maximize the yield of this compound while minimizing the formation of byproducts such as aniline (B41778) and azoxybenzene (B3421426). Current research is intensely focused on designing novel catalytic systems that offer high selectivity and efficiency.
One of the most promising areas is the development of heterogeneous catalysts . These catalysts, often based on supported noble metals like platinum, palladium, and rhodium, are being refined to improve their selectivity. Researchers are investigating the role of the support material, the size and distribution of metal nanoparticles, and the use of promoters to control the reaction pathway. For instance, modifying a platinum-on-carbon (Pt/C) catalyst with additives can significantly steer the reduction of nitrobenzene towards the desired hydroxylamine (B1172632).
Electrocatalysis represents another key frontier. This technique uses an electric potential to drive the reduction of nitrobenzene, offering a high degree of control over the reaction. Recent studies have demonstrated that single-atom catalysts (SACs), where individual metal atoms are dispersed on a conductive support, can achieve exceptional selectivity. For example, a catalyst composed of isolated nickel atoms on a nitrogen-doped carbon support has shown remarkable performance in converting nitrobenzene to this compound. The precise atomic arrangement of SACs allows for the fine-tuning of the electronic properties of the catalytic sites, thereby favoring the desired reaction pathway.
Photocatalysis is also emerging as a sustainable and green approach. This method utilizes light energy to activate a semiconductor catalyst, which then drives the chemical transformation. The development of novel photocatalysts with tailored band structures is crucial for efficiently absorbing light and generating the charge carriers necessary for the selective reduction of nitrobenzene.
The table below summarizes some of the recent advancements in catalytic systems for the selective synthesis of this compound.
| Catalyst Type | Catalyst Example | Key Features |
| Heterogeneous Catalyst | Promoter-modified Pt/C | Enhanced selectivity towards this compound |
| Electrocatalyst | Single-atom Ni on N-doped carbon | High faradaic efficiency and selectivity |
| Photocatalyst | Engineered semiconductor materials | Utilization of light energy for green synthesis |
These advancements in catalytic design are paving the way for more sustainable and efficient production of this compound, a critical building block for various chemical industries.
Exploration of this compound in Asymmetric Synthesis
The application of this compound and its derivatives in asymmetric synthesis is a rapidly growing field of research. Asymmetric synthesis focuses on the creation of chiral molecules, which are essential for the development of new pharmaceuticals and fine chemicals. This compound serves as a versatile precursor for the synthesis of chiral auxiliaries, ligands, and catalysts.
One notable application is in the synthesis of complex natural products. For example, this compound has been utilized in the total synthesis of (+)-machaeriol B and its enantiomer. rsc.org The synthetic strategy involved a key step where an oxime ether, derived from this compound, underwent a dtu.dkdtu.dk-sigmatropic rearrangement to form a crucial benzofuran (B130515) intermediate. rsc.org This approach highlights the utility of this compound in constructing complex molecular architectures with high stereocontrol.
Furthermore, this compound is employed in the synthesis of other biologically active compounds. Its condensation with various ketones can lead to the formation of oxime ethers, which can then be rearranged to produce substituted benzofurans, a common motif in many natural products and pharmaceuticals. rsc.org For instance, the reaction of this compound with 4-chromanone (B43037) derivatives has been used to synthesize coumestans, a class of compounds with interesting biological activities. rsc.org
The table below provides examples of the use of this compound in the synthesis of complex molecules.
| Target Molecule | Key Reaction Involving this compound | Significance |
| (+)-Machaeriol B | dtu.dkdtu.dk-Sigmatropic rearrangement of an oxime ether | Efficient construction of a complex natural product |
| Coumestans | Condensation with a 4-chromanone followed by rearrangement | Synthesis of biologically active heterocyclic compounds |
| Benzofuran derivatives | Condensation with ketones followed by rearrangement | Access to a common scaffold in medicinal chemistry |
The ongoing exploration of this compound in asymmetric synthesis is expected to yield novel synthetic methodologies and provide access to a wider range of enantiomerically pure compounds for various applications.
Integration of this compound Chemistry into Flow Chemistry and Continuous Processing
The integration of chemical syntheses into continuous flow systems is a major trend in modern chemical manufacturing. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation and scalability. The synthesis and application of this compound are well-suited for this transition.
The catalytic hydrogenation of nitrobenzene to this compound, a key industrial process, is particularly amenable to flow chemistry. Performing this reaction in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for maximizing the selectivity towards the desired this compound product while minimizing the formation of over-reduced byproducts like aniline. The use of packed-bed reactors containing a solid-supported catalyst is a common approach, enabling efficient catalyst-product separation and continuous operation.
Beyond its synthesis, the subsequent reactions of this compound can also be performed in flow. For example, the Bamberger rearrangement, a classic reaction of phenylhydroxylamines, can be conducted in a microreactor system. This approach not only improves the safety of handling potentially unstable intermediates but can also lead to higher yields and selectivities compared to batch conditions.
The table below outlines the key advantages of integrating this compound chemistry into flow systems.
| Process | Key Advantage in Flow Chemistry |
| Synthesis of this compound | Enhanced safety, precise control over reaction conditions, improved selectivity |
| Bamberger Rearrangement | Improved safety, higher yields, better selectivity |
| Downstream Reactions | Potential for telescoped synthesis, reduced workup, and purification steps |
As the chemical industry continues to embrace green and sustainable technologies, the integration of this compound chemistry into continuous flow processes will be a critical area of research and development.
Interdisciplinary Applications of this compound Chemistry Beyond Traditional Organic Synthesis
The unique chemical properties of this compound and its derivatives are being leveraged in a variety of interdisciplinary fields beyond traditional organic synthesis. These emerging applications in material science, supramolecular chemistry, and chemical biology are opening up new avenues for innovation.
In material science , this compound derivatives are being explored as building blocks for novel polymers and functional materials. For example, the Bamberger rearrangement of phenylhydroxylamines can be used to synthesize aminophenols, which are important monomers for high-performance polymers like polybenzoxazoles. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in the aerospace and electronics industries.
In supramolecular chemistry , the ability of the hydroxylamine functional group to participate in hydrogen bonding and other non-covalent interactions is being exploited to construct complex self-assembled architectures. Researchers are designing this compound-based molecules that can form well-defined supramolecular structures such as gels, liquid crystals, and molecular cages. These materials have potential applications in areas like drug delivery, sensing, and catalysis.
In chemical biology , this compound derivatives are being developed as chemical probes to study biological processes. For example, they can be used to trap reactive carbonyl species in cells, providing a tool to investigate metabolic pathways and disease states associated with carbonyl stress. Additionally, the reactivity of the hydroxylamine group can be harnessed to develop new bioconjugation strategies for labeling proteins and other biomolecules.
The table below highlights some of the interdisciplinary applications of this compound chemistry.
| Field | Application | Example |
| Material Science | Monomers for high-performance polymers | Synthesis of aminophenols for polybenzoxazoles |
| Supramolecular Chemistry | Building blocks for self-assembled materials | Formation of supramolecular gels and liquid crystals |
| Chemical Biology | Chemical probes for studying biological processes | Trapping of reactive carbonyl species in cells |
The continued exploration of this compound in these diverse fields is expected to lead to the development of new materials and technologies with a wide range of applications.
Q & A
Q. How can computational models enhance the predictive accuracy of this compound’s bioactivity?
- Methodological Answer : Train QSAR models using curated bioactivity datasets (e.g., ChEMBL). Validate with molecular docking against target proteins (e.g., cytochrome P450 enzymes). Integrate MD simulations to assess binding kinetics. Cross-check predictions with wet-lab assays to refine model parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
